molecular formula C9H15NO2 B11763091 (2S,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid

(2S,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B11763091
M. Wt: 169.22 g/mol
InChI Key: NVRDCPXNFPLOAM-RLXKETGRSA-N
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Description

(2S,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid is a chiral bicyclic amino acid. This compound is characterized by its rigid bicyclic structure, which imparts unique chemical and physical properties. It is of significant interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid typically involves the use of 3-carbonyl-bicyclo[2.2.2]octane-2-carboxylate as a starting material. The synthetic route includes several key steps:

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and reducing production costs. The process typically involves large-scale reductive amination and hydrogenation reactions under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce functional groups or modify existing ones.

    Reduction: This reaction is often used to convert carbonyl groups to alcohols or amines.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

(2S,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid bicyclic structure allows for precise binding interactions, which can modulate the activity of the target molecule. This compound can influence various biochemical pathways, depending on its specific application .

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid: This compound has a similar structure but different stereochemistry.

    8-Azabicyclo[3.2.1]octane: This compound has a different bicyclic structure but shares some chemical properties.

    2-Azabicyclo[3.2.1]octane:

Uniqueness

The unique stereochemistry of (2S,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid imparts distinct chemical and physical properties, making it valuable for specific applications where precise molecular interactions are required. Its rigid structure and chiral nature make it a versatile building block in organic synthesis and drug design .

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

(2S,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid

InChI

InChI=1S/C9H15NO2/c10-8-6-3-1-5(2-4-6)7(8)9(11)12/h5-8H,1-4,10H2,(H,11,12)/t5?,6?,7-,8+/m0/s1

InChI Key

NVRDCPXNFPLOAM-RLXKETGRSA-N

Isomeric SMILES

C1CC2CCC1[C@@H]([C@@H]2N)C(=O)O

Canonical SMILES

C1CC2CCC1C(C2N)C(=O)O

Origin of Product

United States

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